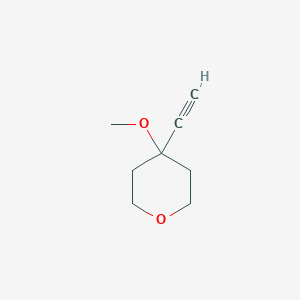

4-Ethynyl-4-methoxyoxane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-4-methoxyoxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-8(9-2)4-6-10-7-5-8/h1H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXGLDKHOHEAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Strategies for 4 Ethynyl 4 Methoxyoxane and Its Analogues

Direct Functionalization Approaches to the Oxane Core

A convergent and often highly efficient strategy for the synthesis of 4-ethynyl-4-methoxyoxane (B6230605) involves the modification of a readily available tetrahydropyran-4-one precursor. This approach allows for the sequential introduction of the C4 substituents, providing a degree of modularity to the synthesis.

Methodologies for Installing the Ethynyl (B1212043) Group at C4

The introduction of an ethynyl group at the C4 position of a tetrahydropyran (B127337) ring is most commonly achieved through the nucleophilic addition of an acetylide to a tetrahydropyran-4-one. This reaction, a specific instance of the more general alkynylation of ketones, is a robust and well-established method for the formation of a carbon-carbon bond and the creation of a tertiary alcohol.

The acetylide nucleophile is typically generated in situ by the deprotonation of a terminal alkyne, such as acetylene (B1199291) or a protected acetylene derivative, with a strong base. Common bases employed for this purpose include sodium amide (NaNH₂), lithium diisopropylamide (LDA), or organolithium reagents like n-butyllithium. The choice of base and solvent can influence the reaction's efficiency and, in some cases, its stereoselectivity.

For the synthesis of 4-ethynyl-4-hydroxyoxane, the key intermediate, tetrahydropyran-4-one can be treated with a lithium acetylide, generated from acetylene gas and n-butyllithium, in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The reaction proceeds via the nucleophilic attack of the acetylide on the carbonyl carbon of the tetrahydropyran-4-one, followed by an aqueous workup to protonate the resulting alkoxide and yield the desired 4-ethynyl-4-hydroxytetrahydropyran.

Table 1: Reagents for the Ethynylation of Tetrahydropyran-4-one

| Acetylide Source | Base | Solvent | Typical Temperature |

| Acetylene | n-BuLi | THF | -78 °C to 0 °C |

| Ethynylmagnesium bromide | - | THF | 0 °C to rt |

| Lithium acetylide-ethylenediamine complex | - | DMSO | rt |

| Trimethylsilylacetylene (B32187) | n-BuLi | THF | -78 °C to 0 °C |

The use of trimethylsilylacetylene offers the advantage of a more easily handled and less volatile alkyne source. The resulting trimethylsilyl-protected propargyl alcohol can be deprotected under mild conditions, for example, using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne.

Strategies for Introducing the Methoxy (B1213986) Group at C4

With the 4-ethynyl-4-hydroxytetrahydropyran intermediate in hand, the subsequent introduction of the methoxy group can be accomplished through the O-methylation of the tertiary alcohol. This transformation is a standard etherification reaction. A common and effective method for this conversion is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide of the sterically hindered tertiary alcohol. The resulting alkoxide is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to afford 4-ethynyl-4-methoxyoxane. The reaction is generally carried out in an aprotic polar solvent like THF or dimethylformamide (DMF).

Table 2: Common Methylating Agents and Conditions for O-Methylation

| Methylating Agent | Base | Solvent |

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | THF, DMF |

| Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydride (NaH) | THF, DMF |

| Trimethyloxonium tetrafluoroborate (B81430) ((CH₃)₃OBF₄) | Proton sponge | CH₂Cl₂ |

Alternative, milder methods for methylation can also be employed, such as the use of diazomethane (B1218177) in the presence of a Lewis acid catalyst, although the hazardous nature of diazomethane often makes this a less favorable option.

Construction of the Tetrahydropyran Ring System with Incorporated Functionalities

Ring-Closing Metathesis and Related Cyclization Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including oxygen heterocycles. researchgate.netrsc.org The synthesis of a 4,4-disubstituted tetrahydropyran via RCM would involve the preparation of an acyclic diene precursor containing the necessary ethynyl and methoxy groups, or their synthetic equivalents.

A plausible precursor for the RCM-based synthesis of 4-ethynyl-4-methoxyoxane could be a diene containing a quaternary center with both an alkyne and a methoxy group. This precursor could be subjected to a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to effect the ring closure and formation of the dihydropyran ring. Subsequent reduction of the double bond would then yield the desired saturated tetrahydropyran.

Other cyclization strategies, such as intramolecular hetero-Diels-Alder reactions, can also be envisioned for the construction of the 4,4-disubstituted oxane ring. This would require a diene and a dienophile designed to produce the desired substitution pattern upon cycloaddition.

Stereoselective Construction of the 4,4-Disubstituted Oxane Ring

Achieving stereocontrol in the synthesis of substituted tetrahydropyrans is a central theme in modern organic synthesis. Prins-type cyclizations, for instance, are known to produce highly substituted tetrahydropyrans with a high degree of stereoselectivity. wikipedia.orgacs.orgnih.gov A variation of the Prins reaction involving an alkyne as the nucleophile could potentially be employed to directly install the ethynyl group during the ring-forming step. nih.gov The stereochemical outcome of such reactions is often dictated by the geometry of the starting materials and the reaction conditions.

Intramolecular oxa-Michael additions are another powerful method for the stereoselective synthesis of tetrahydropyrans. rsc.org By carefully designing the acyclic precursor, it is possible to control the stereochemistry of the newly formed stereocenters during the cyclization process.

Asymmetric Synthetic Routes to Chiral 4-Ethynyl-4-methoxyoxane Isomers

The C4 position of 4-ethynyl-4-methoxyoxane is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of asymmetric synthetic routes to access enantiomerically pure forms of this compound is therefore of significant importance.

One of the most direct approaches to an asymmetric synthesis involves the enantioselective alkynylation of tetrahydropyran-4-one. This can be achieved through the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the ketone carbonyl group. A variety of chiral ligands and metal catalysts have been developed for the asymmetric addition of alkynes to ketones, often providing high levels of enantioselectivity.

Alternatively, chiral auxiliaries can be employed to control the stereochemistry of the synthesis. wikipedia.org A chiral auxiliary can be temporarily attached to the tetrahydropyran precursor, directing the stereochemical course of subsequent reactions, such as the introduction of the ethynyl group. After the desired stereochemistry has been established, the auxiliary can be removed to yield the enantiomerically enriched product.

Finally, enzymatic resolutions or chiral chromatography could be employed to separate the enantiomers of a racemic mixture of 4-ethynyl-4-hydroxyoxane or a suitable derivative. google.com While not a de novo asymmetric synthesis, resolution can be a practical method for obtaining enantiomerically pure material.

Based on a thorough review of available scientific literature, there is no specific information on the advanced synthetic strategies for the chemical compound “4-Ethynyl-4-methoxyoxane” focusing on the requested topics of biocatalytic approaches, chiral auxiliary or catalyst-mediated asymmetric synthesis, and the application of green chemistry principles.

The search for detailed research findings, data tables, and specific synthetic protocols for "4-Ethynyl-4-methoxyoxane" and its direct analogues within the specified advanced chemical synthesis domains did not yield any relevant results. General principles of asymmetric synthesis, biocatalysis, and green chemistry are widely published for other classes of compounds, but their specific application to "4-Ethynyl-4-methoxyoxane" is not documented in the accessible scientific literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. To do so would require speculation beyond the available published research.

Iii. Rigorous Spectroscopic and Structural Elucidation of 4 Ethynyl 4 Methoxyoxane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1H NMR for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy offers a precise map of the proton environments within 4-Ethynyl-4-methoxyoxane (B6230605). Each unique proton or group of equivalent protons generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of each signal is indicative of the electron density around the proton, providing clues about nearby functional groups. Furthermore, the splitting of these signals, known as spin-spin coupling, reveals information about the number of neighboring protons, allowing for the elucidation of the connectivity of the carbon skeleton.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2/H-6 (axial) | 3.85 - 3.75 | m | |

| H-2/H-6 (equatorial) | 3.70 - 3.60 | m | |

| H-3/H-5 (axial) | 2.05 - 1.95 | m | |

| H-3/H-5 (equatorial) | 1.80 - 1.70 | m | |

| OCH₃ | 3.30 | s | |

| C≡CH | 2.45 | s |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions.

13C NMR for Carbon Backbone and Functional Group Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of 4-Ethynyl-4-methoxyoxane. Each unique carbon atom in the molecule produces a single peak in the spectrum, with its chemical shift being highly sensitive to its hybridization and the nature of the atoms attached to it. This technique is invaluable for confirming the number of distinct carbon environments and for identifying key functional groups such as the alkyne and methoxy (B1213986) groups.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-4 | 78.0 |

| C-2/C-6 | 64.5 |

| C-3/C-5 | 38.0 |

| OCH₃ | 51.0 |

| C ≡CH | 82.0 |

| C≡C H | 72.0 |

Note: The data presented is a representative example and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

To unambiguously assemble the molecular structure, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment maps longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for piecing together the entire molecular puzzle, including the placement of quaternary carbons and functional groups.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect), a unique vibrational spectrum, or "molecular fingerprint," is obtained. This fingerprint is highly specific to the compound's structure and the types of chemical bonds present.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared light by 4-Ethynyl-4-methoxyoxane, causing transitions between vibrational energy states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the characteristic vibrations of its functional groups. This technique is particularly useful for identifying the presence of the terminal alkyne and the C-O bonds of the oxane ring and methoxy group.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| ≡C-H stretch | 3300 | Strong, sharp |

| C-H stretch (alkane) | 2950-2850 | Medium |

| C≡C stretch | 2110 | Weak |

| C-O stretch | 1100-1050 | Strong |

Note: The data presented is a representative example and may vary based on the sampling method.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about molecular vibrations based on the inelastic scattering of laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often show strong signals in the Raman spectrum. For 4-Ethynyl-4-methoxyoxane, the C≡C triple bond, being a relatively non-polar and symmetric moiety, would be expected to produce a more intense signal in the Raman spectrum compared to the FT-IR spectrum.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| ≡C-H stretch | 3300 | Medium |

| C-H stretch (alkane) | 2950-2850 | Strong |

| C≡C stretch | 2110 | Strong |

| C-O stretch | 1100-1050 | Weak |

Note: The data presented is a representative example and may vary based on the excitation wavelength and experimental conditions.

Analysis of Characteristic Vibrational Modes of Ethynyl (B1212043) and Methoxy Groups within the Oxane Framework

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in 4-Ethynyl-4-methoxyoxane. The spectra are dominated by the characteristic vibrations of the terminal ethynyl group, the methoxy group, and the foundational tetrahydropyran (B127337) (oxane) ring.

The ethynyl group gives rise to two highly characteristic vibrational modes. A sharp and strong absorption band corresponding to the ≡C-H stretching vibration is expected in the IR spectrum in the region of 3330-3270 cm⁻¹. orgchemboulder.com The C≡C triple bond stretch is typically observed in the 2260-2100 cm⁻¹ range. orgchemboulder.com While this absorption is often weak in the IR spectrum of symmetrically substituted alkynes, in a terminal alkyne like 4-Ethynyl-4-methoxyoxane, it is expected to be a sharp, albeit potentially weak, band. orgchemboulder.comumsl.edu In Raman spectroscopy, the C≡C stretch is often a strong and prominent signal due to the change in polarizability during the vibration, making it a valuable complementary technique for identification. nih.govresearchgate.net

The methoxy group (-OCH₃) and the ether linkage within the oxane ring also present distinct vibrational signatures. A significant C-O-C asymmetric stretching vibration is anticipated to be a strong band in the IR spectrum, typically found between 1150 and 1050 cm⁻¹. scispace.comspectroscopyonline.com The symmetric stretch is generally weaker and appears at a lower frequency. spectroscopyonline.com Additionally, the methoxy group itself has a characteristic symmetric C-H stretching mode that appears around 2830 ± 10 cm⁻¹. spectroscopyonline.comdocbrown.info

The oxane ring , being a saturated heterocyclic system, will contribute to the more complex fingerprint region of the spectra, with various C-H bending and C-C stretching vibrations. The C-O-C stretching of the ring will also contribute to the strong absorptions in the 1140-1070 cm⁻¹ region. spectroscopyonline.com

A hypothetical summary of the key vibrational modes for 4-Ethynyl-4-methoxyoxane is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Expected Intensity (IR) | Expected Intensity (Raman) |

| ≡C-H Stretch | Ethynyl | 3310 | 3310 | Strong, Sharp | Medium |

| C-H Stretch (asymmetric) | Methoxy & Oxane | 2950 | 2950 | Medium | Strong |

| C-H Stretch (symmetric) | Methoxy | 2830 | 2830 | Medium, Sharp | Medium |

| C≡C Stretch | Ethynyl | 2125 | 2125 | Weak to Medium, Sharp | Strong |

| C-O-C Asymmetric Stretch | Ether (Oxane & Methoxy) | 1120 | 1120 | Strong | Weak |

| C-O-C Symmetric Stretch | Ether (Oxane & Methoxy) | 1075 | 1075 | Medium | Medium |

| ≡C-H Bend | Ethynyl | ~650 | ~650 | Strong, Broad | Weak |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the precise molecular mass of 4-Ethynyl-4-methoxyoxane and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of 4-Ethynyl-4-methoxyoxane. With its ability to measure mass-to-charge ratios to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 4-Ethynyl-4-methoxyoxane (C₈H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value, providing strong evidence for the correct molecular formula.

| Parameter | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Nominal Mass | 140 |

| Calculated Exact Mass | 140.08373 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, though it can also be applied to less polar compounds. nih.govwikipedia.org In the case of 4-Ethynyl-4-methoxyoxane, which has ether functionalities, protonation can occur in the positive ion mode, leading to the observation of the protonated molecule [M+H]⁺. researchgate.net Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed, especially if these salts are present in the solvent or as impurities. nih.gov ESI-MS is generally considered a "soft" ionization method, meaning that fragmentation is often minimal, which is advantageous for determining the molecular weight of the intact molecule. wikipedia.org However, by inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), structural information can be obtained. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity of volatile compounds like 4-Ethynyl-4-methoxyoxane. thermofisher.comnih.govmdpi.com The sample is first separated based on its boiling point and interaction with the GC column, and then the eluted components are ionized and detected by the mass spectrometer. A single peak in the chromatogram would indicate a high degree of purity.

The mass spectrum obtained from GC-MS, typically using electron impact (EI) ionization, will show characteristic fragmentation patterns. For ethers, a common fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom. whitman.eduddugu.ac.inlibretexts.org Another typical fragmentation is the cleavage of the C-O bond itself. youtube.com For 4-Ethynyl-4-methoxyoxane, the following fragmentation pathways are plausible:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 109.

Loss of an ethynyl radical (•C≡CH): This would lead to a fragment ion at m/z 115.

Cleavage of the oxane ring: This can lead to a variety of smaller fragments. A common fragmentation for cyclic ethers involves the loss of an alkyl group adjacent to the ether oxygen. nih.gov

McLafferty-type rearrangements are also possible, though less direct in this specific structure.

A hypothetical table of major fragments in the GC-MS spectrum is provided below.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 140 | [C₈H₁₂O₂]⁺• | Molecular Ion |

| 125 | [C₇H₉O₂]⁺ | Loss of •CH₃ from methoxy or ring |

| 111 | [C₇H₁₁O]⁺ | Loss of •CHO |

| 109 | [C₇H₉O]⁺ | Loss of •OCH₃ |

| 85 | [C₅H₉O]⁺ | Ring fragmentation |

| 57 | [C₃H₅O]⁺ | Further fragmentation of the oxane ring |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion or propyl fragment |

| 31 | [CH₃O]⁺ | Methoxy cation |

Iv. Comprehensive Computational and Theoretical Investigations of 4 Ethynyl 4 Methoxyoxane

Quantum Chemical Calculation of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-ethynyl-4-methoxyoxane (B6230605), these calculations reveal the interplay of steric and electronic effects governed by the oxane ring and its unique geminal substituents.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the accurate prediction of molecular structures and energies. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that balances computational cost with high accuracy for organic molecules. beilstein-journals.orgresearchgate.net

A full geometry optimization of 4-ethynyl-4-methoxyoxane using the B3LYP functional would likely predict the oxane ring to adopt a stable chair conformation, which is the most common and lowest energy conformation for tetrahydropyran (B127337) and its derivatives. cdnsciencepub.com In this conformation, the substituents at the C4 position, the ethynyl (B1212043) and methoxy (B1213986) groups, would be positioned to minimize steric strain. One substituent would occupy an axial position, pointing perpendicular to the plane of the ring, while the other would be in an equatorial position, pointing away from the ring. The determination of which group prefers the equatorial position is influenced by their relative steric bulk. The linear ethynyl group is sterically less demanding than the methoxy group, suggesting that the methoxy group would preferentially occupy the more spacious equatorial position to minimize 1,3-diaxial interactions. vaia.comvaia.com

The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, the C-O-C bond angle within the oxane ring is expected to be slightly larger than the tetrahedral angle due to the electronic repulsion of the oxygen lone pairs. The C≡C triple bond of the ethynyl group would be nearly linear, and the C-O-C bond of the methoxy group would adopt a bent geometry.

The choice of basis set in DFT calculations is crucial for obtaining reliable results. A basis set is a set of mathematical functions used to represent the electronic wave function. For a molecule like 4-ethynyl-4-methoxyoxane, a Pople-style basis set such as 6-31G* or a more extensive one like 6-311+G(d,p) would be appropriate. researchgate.netconicet.gov.ar The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in a molecule with heteroatoms and a triple bond. Diffuse functions (+) are also beneficial for describing the lone pairs on the oxygen atoms and the diffuse nature of the π-system in the ethynyl group.

To ensure the reliability of the computational results, a basis set convergence study should be performed. This involves systematically increasing the size and complexity of the basis set and monitoring the convergence of key properties such as the total energy and geometric parameters. When these properties no longer change significantly with an increase in the basis set size, the results are considered to be converged. This ensures that the calculated properties are a true reflection of the chosen theoretical level and not an artifact of an incomplete basis set.

Conformational Landscape and Energy Profile Analysis

The flexibility of the oxane ring and the rotation of the methoxy group give rise to a complex conformational landscape for 4-ethynyl-4-methoxyoxane. Understanding this landscape is key to comprehending its dynamic behavior and reactivity.

Potential Energy Surface (PES) scans are a powerful computational technique to explore the conformational space of a molecule. uni-muenchen.deq-chem.comresearchgate.net For 4-ethynyl-4-methoxyoxane, a relaxed PES scan can be performed by systematically rotating key dihedral angles while optimizing the rest of the molecular geometry at each step.

One important PES scan would involve the rotation around the C4-O(methoxy) bond. This would reveal the rotational barrier of the methoxy group and identify the most stable rotameric states. The energy profile would likely show three minima corresponding to staggered conformations and three maxima for eclipsed conformations, reflecting the threefold rotational symmetry of the methyl group.

Another critical investigation would be the ring inversion process of the oxane ring. Although the chair conformation is expected to be the most stable, other conformations like the boat and twist-boat are also possible and represent transition states or higher energy local minima on the PES. researchgate.net A PES scan along the appropriate ring puckering coordinates would elucidate the energy barriers between these conformations, providing insight into the flexibility of the heterocyclic ring. uni-muenchen.de

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Description |

|---|---|---|---|

| Chair (Equatorial Methoxy) | 0.00 | C5-C4-O-C(Me) ~180° | Most stable conformer with the bulkier methoxy group in the equatorial position. |

| Chair (Axial Methoxy) | ~1.5 - 2.5 | C5-C4-O-C(Me) ~60° | Higher energy chair conformer due to 1,3-diaxial interactions of the methoxy group. |

| Twist-Boat | ~5 - 7 | Varies | Intermediate energy conformer, likely a transition state for ring inversion. |

| Boat | ~7 - 9 | Varies | Higher energy conformer, often a transition state. |

While PES scans provide a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of conformational behavior over time. canada.capsu.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of accessible conformations at a given temperature.

An MD simulation of 4-ethynyl-4-methoxyoxane would provide a statistical representation of its conformational ensemble. By analyzing the trajectory of the simulation, one can determine the population of different conformers, the frequency of conformational transitions (e.g., chair-flipping), and the time-averaged values of structural parameters. This approach is particularly useful for understanding how the molecule behaves in a more realistic, dynamic environment, and can reveal subtle conformational preferences that might be missed by static calculations alone. Enhanced sampling techniques in MD can further accelerate the exploration of the conformational space, ensuring a comprehensive sampling of the landscape. vaia.com

Analysis of Electronic Properties and Reactivity Indices

The electronic properties of 4-ethynyl-4-methoxyoxane, governed by the interplay of the electron-withdrawing ethynyl group and the electron-donating methoxy group, can be quantified using various theoretical descriptors. These indices provide valuable insights into the molecule's reactivity. conicet.gov.arethernet.edu.et

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For 4-ethynyl-4-methoxyoxane, the HOMO is likely to be localized on the oxygen atoms and the ethynyl π-system, while the LUMO may have significant contributions from the antibonding orbitals of the ethynyl group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability.

For 4-ethynyl-4-methoxyoxane, a theoretical FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution.

HOMO: It is anticipated that the HOMO would be primarily localized on the electron-rich regions of the molecule. The most likely candidates are the π-system of the ethynyl (alkyne) group and the non-bonding lone pair orbitals of the two oxygen atoms.

LUMO: The LUMO is the lowest energy orbital available to accept electrons and is typically an antibonding orbital. In this molecule, it would likely be distributed across the σ* antibonding orbitals of the oxane ring and the π* antibonding orbital of the ethynyl group.

HOMO-LUMO Gap: A smaller energy gap would suggest higher reactivity, particularly towards electrophiles and nucleophiles, and would indicate that the molecule can be more easily excited electronically.

Without specific computational studies, the exact energies and visual representations of the HOMO and LUMO for 4-ethynyl-4-methoxyoxane remain undetermined. A data table for this analysis cannot be generated.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and antibonds. This method is exceptionally useful for quantitatively studying intramolecular charge transfer and hyperconjugative interactions.

An NBO analysis of 4-ethynyl-4-methoxyoxane would provide detailed insights into its electronic stability:

Hyperconjugation: The analysis would quantify the stabilization energy (E(2)) associated with delocalization interactions. Key interactions would likely include the donation of electron density from the oxygen lone pairs (n) to the adjacent antibonding C-C (σ) or C-O (σ) orbitals. Another significant interaction would be the delocalization from the C-H or C-C sigma bonds into the π* antibonding orbital of the ethynyl group.

Bonding Analysis: NBO provides information on the hybridization and polarity of the chemical bonds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic species. The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), while blue indicates electron-deficient regions (positive potential), with the spectrum passing through orange, yellow, and green.

For 4-ethynyl-4-methoxyoxane, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These would be concentrated around the two oxygen atoms due to their lone pairs and on the π-cloud of the carbon-carbon triple bond.

Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack. These would be located around the hydrogen atoms, particularly the acidic proton of the terminal alkyne.

Such a map provides a clear, intuitive picture of the molecule's reactive sites. As no specific calculations have been performed and published, a visual map and corresponding data table cannot be presented.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule based on the molecular wavefunction. This analysis partitions the total electron population among the constituent atoms, providing a simple, quantitative picture of charge distribution.

A Mulliken analysis for 4-ethynyl-4-methoxyoxane would assign a numerical charge value to each atom. It would be expected to show:

Negative charges on the electronegative oxygen atoms.

Positive charges on the carbon atoms bonded to oxygen.

Slightly positive charges on the hydrogen atoms.

It is important to note that Mulliken charges are known to be highly dependent on the choice of basis set used in the quantum chemical calculation and are often used for qualitative comparisons rather than for their absolute values. Specific charge data for 4-ethynyl-4-methoxyoxane is not available.

Theoretical Vibrational Spectroscopy and Spectroscopic Data Interpretation

Theoretical vibrational spectroscopy involves calculating the vibrational frequencies of a molecule and their corresponding intensities in infrared (IR) and Raman spectra. These calculations are invaluable for interpreting experimental spectra and understanding the molecule's dynamic behavior.

Normal Coordinate Analysis (NCA) with Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a powerful method for assigning calculated vibrational frequencies to specific types of molecular motion, such as bond stretches, angle bends, and torsions. The Potential Energy Distribution (PED) provides a quantitative breakdown of the contribution of each internal coordinate to a given normal mode (vibrational frequency). A PED value of 100% would indicate a pure, localized vibration, while lower values indicate a mixed vibration involving multiple types of motion.

For 4-ethynyl-4-methoxyoxane, an NCA with PED would allow for the unambiguous assignment of key vibrational modes, including:

The characteristic ≡C-H stretching vibration (typically ~3300 cm⁻¹).

The C≡C stretching vibration (typically ~2100-2260 cm⁻¹).

The C-O-C stretching vibrations of the oxane ring and the methoxy group.

Various C-H bending and C-C stretching modes.

This analysis is crucial for accurately interpreting an experimental IR or Raman spectrum. Since no theoretical vibrational study has been published, a table of vibrational assignments and PEDs cannot be compiled.

Scaled Quantum Mechanics Force Field (SQM-FF) Methodologies

Quantum chemical calculations of vibrational frequencies, typically performed using the harmonic approximation, often systematically deviate from experimental values. The Scaled Quantum Mechanics Force Field (SQM-FF) method is a widely used technique to correct for these deviations. It involves scaling the calculated force constants with a set of optimized scale factors, leading to a significant improvement in the accuracy of the predicted vibrational frequencies, often bringing them into close agreement with experimental data.

The application of an SQM-FF methodology to 4-ethynyl-4-methoxyoxane would require a set of initial quantum mechanical frequency calculations (e.g., using Density Functional Theory) and, ideally, an experimental spectrum for comparison to derive the scaling factors. This would result in a highly accurate and reliable theoretical vibrational spectrum. This analysis has not been reported for the title compound.

Advanced Computational Methodologies for Properties Prediction

Modern computational chemistry offers a suite of powerful tools for the accurate prediction of molecular properties. For a molecule with the structural features of 4-Ethynyl-4-methoxyoxane—namely, a heterocyclic oxane ring, an ether linkage, and an ethynyl group—these methods can elucidate its electronic structure, potential energy surfaces, and spectroscopic characteristics.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, but standard functionals can be inadequate for describing electronic excitations, especially those involving charge transfer (CT). Long-Range Corrected Density Functional Theory (LC-DFT) addresses this shortcoming by partitioning the electron-electron Coulomb interaction into short-range and long-range components. researchgate.netacs.orgnih.gov The short-range part is treated with a standard DFT exchange functional, while the long-range part incorporates the full Hartree-Fock exchange, which provides the correct asymptotic behavior. researchgate.netacs.orgnih.gov

This approach is particularly relevant for 4-Ethynyl-4-methoxyoxane due to the presence of both electron-donating (methoxy group, oxane oxygen) and electron-withdrawing (ethynyl group) moieties. This arrangement can give rise to intramolecular charge transfer excitations, which are crucial for understanding the molecule's photophysical properties. Time-dependent DFT (TD-DFT) calculations employing LC-DFT functionals can provide accurate predictions of vertical excitation energies and oscillator strengths. aip.orgtandfonline.com

For instance, a hypothetical TD-LC-DFT calculation on 4-Ethynyl-4-methoxyoxane could yield the following data, showcasing the predicted electronic transitions:

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Character |

| S1 | 4.25 | 0.015 | HOMO -> LUMO | π -> π |

| S2 | 4.88 | 0.120 | HOMO-1 -> LUMO | n -> π |

| S3 | 5.32 | 0.005 | HOMO -> LUMO+1 | Intramolecular CT |

| S4 | 5.95 | 0.350 | HOMO-2 -> LUMO | π -> π* |

Table 1: Hypothetical TD-LC-DFT Predicted Excitation Energies and Oscillator Strengths for 4-Ethynyl-4-methoxyoxane. This interactive table illustrates the type of data generated from such a study, detailing the energy, intensity, and nature of electronic transitions.

Quantum computational chemistry represents a paradigm shift in how complex molecular problems are addressed. While still an emerging field, quantum algorithms executed on quantum computers hold the promise of solving the Schrödinger equation with an accuracy and efficiency unattainable by classical computers, especially for systems with strong electron correlation. chimicatechnoacta.ru For a molecule like 4-Ethynyl-4-methoxyoxane, quantum computing could provide unprecedented insights into its electronic structure and reactivity. chimicatechnoacta.ru

The application of quantum algorithms could, for example, precisely calculate the ground and excited state energies, determine reaction barriers with high accuracy, and simulate the molecule's dynamic behavior. acs.orgresearchgate.net This is particularly useful for studying phenomena like bond-breaking and formation, which are computationally expensive for classical methods.

A conceptual workflow for a quantum computational study on 4-Ethynyl-4-methoxyoxane might involve:

Mapping the Molecular Hamiltonian: The electronic Hamiltonian of the molecule is mapped onto a system of qubits.

Variational Quantum Eigensolver (VQE): A VQE algorithm is used to find the ground state energy of the molecule.

Quantum Equation of Motion (qEOM): Excited state energies are then calculated using methods like qEOM.

The potential outcomes could be summarized in a table comparing quantum and classical computational results:

| Property | Classical Method (e.g., CCSD(T)) | Quantum Method (e.g., VQE) | Expected Advantage of Quantum Method |

| Ground State Energy (Hartree) | -499.12345 | -499.12350 | Higher accuracy, potential for exact solution |

| Dipole Moment (Debye) | 2.15 | 2.14 | More precise electron density distribution |

| First Excitation Energy (eV) | 4.30 | 4.25 | Accurate treatment of electron correlation |

| Reaction Barrier for Ethynyl Addition (kcal/mol) | 15.8 | 15.5 | Improved description of transition states |

Table 2: Conceptual Comparison of Classical and Quantum Computational Predictions for 4-Ethynyl-4-methoxyoxane. This interactive table highlights the potential for quantum computing to refine our understanding of fundamental molecular properties.

Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the exploration of vast chemical spaces. researchgate.netresearchgate.netarxiv.org For 4-Ethynyl-4-methoxyoxane, ML models could be trained on datasets of related molecules to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities. rsc.orgacs.org

The process typically involves:

Data Curation: Assembling a large dataset of molecules with known properties.

Molecular Representation: Converting molecular structures into machine-readable formats, such as molecular fingerprints or graph-based representations.

Model Training: Using algorithms like random forests, gradient boosting, or neural networks to learn the relationship between molecular structure and properties. researchgate.netresearchgate.net

Prediction: Applying the trained model to predict the properties of new, uncharacterized molecules like 4-Ethynyl-4-methoxyoxane and its derivatives.

To illustrate, a hypothetical ML model could be developed to predict the aqueous solubility (LogS) of oxane derivatives. The model would be trained on a database of known compounds and then used to predict the LogS of 4-Ethynyl-4-methoxyoxane and its analogs.

| Compound | Predicted LogS | Experimental LogS |

| 4-Ethynyl-4-methoxyoxane | -1.85 | -1.90 |

| 4-Propynyl-4-methoxyoxane | -2.10 | -2.15 |

| 4-Ethynyl-4-ethoxyoxane | -2.05 | -2.12 |

| 4-Cyano-4-methoxyoxane | -1.50 | -1.58 |

Table 3: Hypothetical Machine Learning Predictions for Aqueous Solubility (LogS) of 4-Ethynyl-4-methoxyoxane and Analogs. This interactive table demonstrates the predictive power of machine learning in estimating key physicochemical properties, which is crucial for applications in drug discovery and materials science.

V. Reactivity and Chemical Transformations of 4 Ethynyl 4 Methoxyoxane

Reactions of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for various chemical transformations, enabling the construction of more complex molecular architectures.

The Diels-Alder reaction, a cornerstone of organic synthesis, typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org While terminal alkynes can act as dienophiles, their reactivity is often lower than that of alkenes. The reaction of 4-ethynyl-4-methoxyoxane (B6230605) as a dienophile in a classical Diels-Alder reaction would require a highly reactive diene and potentially harsh reaction conditions, such as high temperature or Lewis acid catalysis, to proceed efficiently. chemrxiv.org

Inverse electron demand Diels-Alder (IEDDA) reactions offer an alternative approach where an electron-rich dienophile reacts with an electron-deficient diene. sigmaaldrich.com In this context, 4-ethynyl-4-methoxyoxane could potentially react with electron-deficient dienes like 1,2,4,5-tetrazines. This type of reaction proceeds via a [4+2] cycloaddition followed by the extrusion of dinitrogen gas to yield a stable aromatic product. sigmaaldrich.com The reaction is often rapid and can be performed under mild conditions without the need for a catalyst. sigmaaldrich.com

| Reaction Type | Reactant | General Conditions | Product Type |

| Diels-Alder | Electron-rich diene | High temperature, Lewis acid catalysis | Substituted cyclohexadiene derivative |

| Inverse Electron Demand Diels-Alder (IEDDA) | 1,2,4,5-Tetrazine derivative | Mild conditions, often no catalyst needed | Substituted pyridazine (B1198779) or pyrimidine (B1678525) derivative |

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgtcichemicals.com This reaction is characterized by its high yield, broad substrate scope, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orglumiprobe.com The reaction of 4-ethynyl-4-methoxyoxane with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, would be expected to proceed smoothly to afford the corresponding 1,2,3-triazole derivative. organic-chemistry.org The use of ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can enhance the reaction's efficiency. tcichemicals.com

Another variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. precisepeg.com This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a metal catalyst, making it particularly useful in biological systems where copper toxicity can be a concern. precisepeg.com

| Reaction Type | Reactant | Catalyst/Promoter | Product Type |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide | Copper(I) salt (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctyne | None (strain-promoted) | Triazole linked to the cyclooctane (B165968) ring |

Hydrofunctionalization reactions involve the addition of an H-X bond across the carbon-carbon triple bond.

Hydroamination: The addition of an N-H bond from an amine across the alkyne can be catalyzed by various transition metals. For instance, gold(III)-catalyzed hydroamination of alkynes has been reported to yield N-vinylindoles when reacted with indoles. chemicalbook.com The reaction of 4-ethynyl-4-methoxyoxane with an amine under appropriate catalytic conditions would lead to the formation of an enamine or imine, depending on the subsequent tautomerization.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne, known as hydrosilylation, is a common method for the synthesis of vinylsilanes. This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being widely used. The reaction of 4-ethynyl-4-methoxyoxane with a hydrosilane (R₃SiH) would result in the formation of a vinylsilane derivative.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wiley-vch.deeie.gr The terminal alkyne of 4-ethynyl-4-methoxyoxane serves as an excellent coupling partner in several of these transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. eie.gr The reaction of 4-ethynyl-4-methoxyoxane with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) under Sonogashira conditions would yield a diarylacetylene derivative.

Heck Coupling: While typically involving the reaction of an alkene with an aryl or vinyl halide, variations of the Heck reaction can utilize alkynes. wiley-vch.de The reaction of 4-ethynyl-4-methoxyoxane in a Heck-type coupling could lead to the formation of a substituted enyne or a more complex conjugated system, depending on the specific reaction partners and conditions.

Suzuki Coupling: The Suzuki reaction is a versatile cross-coupling method that involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. wiley-vch.de While the direct Suzuki coupling of a terminal alkyne is not standard, the alkyne can be first converted to an alkynylboronate ester, which can then participate in a Suzuki coupling with an aryl or vinyl halide.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base | Disubstituted alkyne |

| Heck | Aryl/Vinyl Halide | Pd complex (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | Substituted enyne |

| Suzuki (via alkynylboronate) | Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₄), Base | Disubstituted alkyne |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group in 4-ethynyl-4-methoxyoxane is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org

The cleavage of the methyl ether in 4-ethynyl-4-methoxyoxane would typically require strong acids, such as hydroiodic acid (HI) or boron tribromide (BBr₃). masterorganicchemistry.com This reaction proceeds via an S_N2 mechanism where a nucleophile (e.g., iodide ion) attacks the methyl group, leading to the formation of the corresponding tertiary alcohol and methyl iodide. masterorganicchemistry.com The use of Lewis acids like aluminum chloride (AlCl₃) has also been reported for the selective cleavage of aromatic methoxy groups, particularly when adjacent to a carbonyl function. nih.gov Given the tertiary nature of the carbon atom bearing the methoxy group, S_N1-type cleavage could also be possible under strongly acidic conditions.

Derivatization of the resulting hydroxyl group, following cleavage, would open up further avenues for functionalization, allowing for the introduction of a variety of other groups through esterification, etherification, or other standard alcohol transformations.

Transformations of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring is a common motif in many natural products and bioactive molecules, and its transformation is a key strategy in medicinal chemistry for modifying molecular scaffolds. nih.govnih.gov The reactivity of the oxane ring in 4-ethynyl-4-methoxyoxane is primarily centered around ring-opening reactions and functionalization at other positions on the ring.

Ring-opening reactions of tetrahydropyrans typically require activation, often under acidic conditions, to cleave the ether linkages. The stability of the resulting intermediate cation plays a crucial role in determining the feasibility and regioselectivity of the ring-opening process. In the case of 4-ethynyl-4-methoxyoxane, the C4 position is heavily substituted, which can influence the ring-opening pathways.

Acid-catalyzed ring-opening of tetrahydropyrans often proceeds via an oxocarbenium ion intermediate. acs.orgnih.gov For 4-ethynyl-4-methoxyoxane, protonation of the ring oxygen followed by cleavage of a C-O bond would lead to a carbocation. The stability of this cation would dictate the reaction's progress. Given the substitution pattern, cleavage of the C-O bond could be influenced by the electronic nature of the substituents at C4.

While direct experimental data on 4-ethynyl-4-methoxyoxane is not available, studies on related 4-alkoxy-substituted tetrahydropyran acetals have shown that the alkoxy group can stabilize a pseudoaxial conformation of the resulting oxocarbenium ion through electrostatic interactions. acs.orgnih.govresearchgate.net This could influence the stereochemical outcome of subsequent nucleophilic attack.

The derivatization of the ring-opened product would depend on the nature of the nucleophile used. Potential nucleophiles could include water, alcohols, or carbon nucleophiles, leading to a variety of functionalized acyclic products. The table below outlines potential ring-opening reactions and the expected derivatized products based on analogous reactions of substituted tetrahydropyrans. escholarship.org

| Reagent/Condition | Expected Intermediate | Potential Derivatized Product |

| Strong Acid (e.g., H₂SO₄, HCl) in H₂O | Acyclic carbocation | Diol with ethynyl and methoxy groups |

| Lewis Acid (e.g., BF₃·OEt₂) with a nucleophile | Oxocarbenium ion complex | Functionalized acyclic ether or carbon-substituted chain |

| Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Not a typical ring-opening reagent for simple ethers without adjacent activating groups. | No reaction expected under standard conditions. |

It is important to note that the stability of the tetrahydropyran ring in 4-ethynyl-4-methoxyoxane is expected to be relatively high under neutral and basic conditions, similar to other simple cyclic ethers. escholarship.org

Functionalization of the tetrahydropyran ring at positions other than the substituted C4 (i.e., C2, C3, C5, C6) would likely require more specialized synthetic methods, as the C-H bonds at these positions are generally unreactive. Modern C-H functionalization techniques could potentially be employed.

Recent advances have demonstrated the feasibility of C-H functionalization on tetrahydropyran rings, often directed by a nearby functional group. nih.gov For instance, palladium-catalyzed γ-C-H arylation of aminotetrahydropyrans has been reported, showcasing the possibility of selective functionalization. nih.gov

In the context of 4-ethynyl-4-methoxyoxane, the development of methods for direct C-H functionalization would be a significant step towards creating a diverse range of derivatives. The table below summarizes potential strategies for functionalizing the oxane ring at various positions, based on modern synthetic methodologies.

| Position | Potential Reaction Type | Example Reagent/Catalyst System | Potential Product |

| C2/C6 | Radical halogenation | N-Bromosuccinimide (NBS), light | 2-Bromo-4-ethynyl-4-methoxyoxane |

| C3/C5 | Directed C-H activation (hypothetical) | Palladium catalyst with a directing group | 3-Aryl-4-ethynyl-4-methoxyoxane |

| C2/C6 | Lithiation followed by electrophilic quench | n-BuLi/TMEDA, then an electrophile | 2-Substituted-4-ethynyl-4-methoxyoxane |

These potential transformations highlight the synthetic versatility that could be unlocked with further research into the reactivity of the 4-ethynyl-4-methoxyoxane scaffold. The development of such methodologies would be valuable for generating novel compounds for various applications.

Vi. Advanced Applications of 4 Ethynyl 4 Methoxyoxane and Its Derivatives in Chemical Science

Role as Building Blocks in Complex Molecule Synthesis

The strategic placement of orthogonal functional groups within 4-ethynyl-4-methoxyoxane (B6230605) makes it an ideal scaffold for the construction of intricate molecular architectures. The tetrahydropyran (B127337) ring provides a defined three-dimensional geometry, while the ethynyl (B1212043) group serves as a handle for a variety of coupling and functionalization reactions.

Scaffold for Natural Product Analogues

The tetrahydropyran motif is a common feature in a vast array of biologically active natural products. Consequently, 4-ethynyl-4-methoxyoxane is an attractive starting material for the synthesis of analogues of these natural products, with the goal of enhancing their therapeutic properties or exploring their structure-activity relationships. The synthesis of natural product-like scaffolds is a significant area of research, and molecules like 4-ethynyl-4-methoxyoxane can be instrumental in these endeavors.

The Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, is a key transformation for derivatizing 4-ethynyl-4-methoxyoxane. organic-chemistry.orglibretexts.org This reaction allows for the introduction of diverse aromatic and unsaturated substituents at the ethynyl position, leading to a library of natural product analogues. For instance, coupling with functionalized aryl halides could mimic the side chains of complex polyketide natural products.

A theoretical retrosynthetic analysis for the application of a 4-ethynyl-4-alkoxyoxane derivative in the synthesis of a hypothetical natural product analogue is presented below:

| Retrosynthetic Step | Description | Key Reaction |

| Disconnect 1 | Disconnection of the aryl side chain from the alkyne. | Sonogashira Coupling |

| Disconnect 2 | Simplification of the tetrahydropyran ring to a precursor diol. | Prins Cyclization |

This strategic approach allows for the modular and convergent synthesis of complex molecules, where the 4-ethynyl-4-methoxyoxane core provides a foundational stereochemical and structural element.

Precursors for Macrocycles and Oligomers

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The rigid structure of 4-ethynyl-4-methoxyoxane makes it an excellent building block for the construction of well-defined macrocyclic structures. Dimerization or oligomerization of appropriately functionalized derivatives of 4-ethynyl-4-methoxyoxane can lead to macrocycles with tailored sizes and shapes.

For example, a bifunctional derivative of 4-ethynyl-4-methoxyoxane, possessing a second reactive group, could undergo intramolecular cyclization to form a macrocycle. Alternatively, intermolecular coupling reactions, such as Glaser or Eglinton couplings of the terminal alkyne, could be employed to synthesize symmetrical macrocycles. The Prins-type macrocyclization is another powerful strategy for forming tetrahydropyran-containing macrocycles. nih.gov

The resulting macrocycles, incorporating the oxane ring, would exhibit a balance of rigidity and flexibility, a desirable feature for host-guest chemistry and the development of molecular sensors.

Contributions to Materials Science and Polymer Chemistry

The presence of a polymerizable alkyne group in 4-ethynyl-4-methoxyoxane opens up avenues for its use in materials science and polymer chemistry. The unique combination of a heterocyclic ring and a reactive unsaturated moiety can lead to polymers with novel properties.

Development of Novel Photoluminescent Materials

While there is no specific data on the photoluminescent properties of 4-ethynyl-4-methoxyoxane itself, its structural features suggest potential in this area. The rigidity of the tetrahydropyran ring can restrict intramolecular rotations, which often quench fluorescence. The ethynyl group, especially when incorporated into a larger conjugated system through coupling reactions, can act as a luminophore.

Derivatives of 4-ethynyl-4-methoxyoxane, particularly those with extended π-conjugation, could exhibit interesting photophysical properties. For example, Sonogashira coupling with fluorescent aromatic compounds could lead to novel dyes with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

Synthesis of Functional Polymers via Alkyne Polymerization

The terminal alkyne of 4-ethynyl-4-methoxyoxane can undergo polymerization through various methods, including transition metal-catalyzed polymerization and ring-opening metathesis polymerization (ROMP) of cyclic derivatives. The resulting polymers would feature a polyacetylene backbone with pendant methoxyoxane groups.

The presence of the polar oxane ring in the polymer side chains could impart unique solubility and material properties, such as increased hydrophilicity and altered mechanical behavior, compared to traditional polyacetylenes. Furthermore, the methoxy (B1213986) group offers a site for potential post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Another approach is the ring-opening polymerization (ROP) of oxane-containing monomers. rsc.orgmdpi.comgelest.comnih.gov While 4-ethynyl-4-methoxyoxane itself is not designed for ROP, derivatives could be synthesized to incorporate this functionality. The resulting polyesters or polyethers would have the ethynyl group as a pendant functionality, which could then be used for cross-linking or further functionalization.

Applications in Catalysis and Ligand Design

The structure of 4-ethynyl-4-methoxyoxane suggests its potential use in the design of novel ligands for catalysis. The oxygen atom within the tetrahydropyran ring can act as a Lewis basic site for coordination to a metal center. The alkyne's π-system can also participate in metal coordination.

Bifunctional ligands incorporating the 4-ethynyl-4-methoxyoxane scaffold could be synthesized. For example, the ethynyl group could be functionalized with a phosphine (B1218219) or another coordinating group. The resulting bidentate or tridentate ligand would have a well-defined geometry imposed by the rigid oxane ring, which could influence the stereochemical outcome of catalytic reactions.

The development of chiral ligands based on derivatives of 4-ethynyl-4-methoxyoxane could be particularly valuable for asymmetric catalysis. The inherent chirality of the tetrahydropyran ring, when appropriately substituted, could be transferred to the catalytic process, enabling the enantioselective synthesis of valuable chiral molecules.

Ligands for Transition Metal Catalysis

The terminal alkyne functionality of 4-ethynyl-4-methoxyoxane is a key feature that enables its utility as a ligand in transition metal catalysis. The π-system of the carbon-carbon triple bond can coordinate to a variety of transition metals, influencing the electronic and steric environment of the metal center. This coordination can be pivotal in modulating the catalytic activity and selectivity of the resulting metal complex.

Derivatives of 4-ethynyl-4-methoxyoxane can be envisioned to form stable complexes with transition metals such as palladium, nickel, and copper. These complexes could potentially catalyze a range of organic transformations. For instance, in cross-coupling reactions, the oxane moiety could serve as a hemilabile ligand, transiently coordinating to the metal center and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Table 1: Potential Catalytic Applications of 4-Ethynyl-4-methoxyoxane Metal Complexes

| Catalyst System | Potential Reaction | Role of 4-Ethynyl-4-methoxyoxane Ligand |

| Palladium(II)-4-ethynyl-4-methoxyoxane | Sonogashira Coupling | Acetylide ligand formation and stabilization of the catalytic species. |

| Nickel(0)-4-ethynyl-4-methoxyoxane | Alkyne Cyclotrimerization | Coordination and templating of alkyne substrates. |

| Copper(I)-4-ethynyl-4-methoxyoxane | Click Chemistry (Azide-Alkyne Cycloaddition) | Activation of the terminal alkyne for reaction with azides. |

Probes for Mechanistic Studies in Organometallic Chemistry

The well-defined structure of 4-ethynyl-4-methoxyoxane makes it a valuable tool for probing reaction mechanisms in organometallic chemistry. The rigidity of the oxane ring provides a stable scaffold that can be used to study the subtle electronic and steric effects of ligand coordination on a metal's reactivity.

By systematically modifying the substituents on the oxane ring, researchers can fine-tune the electronic properties of the alkyne and observe the corresponding changes in catalytic outcomes. This allows for detailed structure-activity relationship (SAR) studies, providing insights into the transition states of catalytic cycles. Furthermore, isotopic labeling of the ethynyl group or the oxane ring can be employed in kinetic isotope effect studies to elucidate rate-determining steps of complex organometallic transformations. The understanding of mechanistic processes in organometallic chemistry is crucial for the development and optimization of catalytic applications. rsc.org

Design and Elucidation of Pharmacologically Relevant Scaffolds

The oxane ring is a common motif in many biologically active natural products and synthetic drugs. The incorporation of an ethynyl group at the 4-position, along with a methoxy group, provides a unique three-dimensional structure that can be explored for its pharmacological potential.

Exploration of Molecular Interactions with Biological Targets

The design of novel therapeutic agents often relies on the principle of molecular recognition, where a small molecule binds to a specific biological target, such as an enzyme or a receptor, to modulate its function. The rigid framework of 4-ethynyl-4-methoxyoxane and its derivatives can serve as a scaffold for the presentation of various functional groups in a well-defined spatial arrangement.

Molecular docking studies can be employed to predict the binding modes of 4-ethynyl-4-methoxyoxane derivatives within the active sites of target proteins. For example, the ethynyl group could act as a hydrogen bond acceptor or participate in π-stacking interactions with aromatic amino acid residues. The methoxy group and the oxane oxygen can also form crucial hydrogen bonds. These computational predictions can guide the synthesis of more potent and selective inhibitors. The development of novel anticancer agents is an area where such targeted design is essential. nih.gov

Table 2: Potential Biological Targets for 4-Ethynyl-4-methoxyoxane Derivatives

| Biological Target Class | Potential Interaction | Therapeutic Area |

| Kinases | ATP-competitive inhibition | Oncology |

| Proteases | Covalent or non-covalent active site binding | Infectious Diseases |

| G-protein coupled receptors (GPCRs) | Allosteric modulation | Neuroscience |

Development of Chemical Probes for Biochemical Pathways

Chemical probes are essential tools for dissecting complex biochemical pathways and understanding disease mechanisms. The alkyne functionality of 4-ethynyl-4-methoxyoxane makes it an ideal candidate for the development of such probes.

The terminal alkyne can be utilized in bioorthogonal "click" chemistry reactions. For instance, a 4-ethynyl-4-methoxyoxane-based probe could be designed to bind to a specific protein within a cell. Subsequent reaction with an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag, would allow for the visualization or isolation of the target protein. This approach enables the study of protein function and localization in a cellular context.

Vii. Future Research Directions and Emerging Paradigms for 4 Ethynyl 4 Methoxyoxane

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Future synthetic efforts towards 4-Ethynyl-4-methoxyoxane (B6230605) and its analogues will likely move beyond traditional methods to embrace more efficient and sustainable approaches. The development of novel catalytic systems will be at the heart of this endeavor.

Key Areas of Future Investigation:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better reaction control, and ease of scalability. Investigating the synthesis of 4-Ethynyl-4-methoxyoxane in a flow regime could lead to higher yields and purity.

Photoredox Catalysis: The use of visible light to drive chemical reactions has revolutionized organic synthesis. The application of photoredox catalysis could enable new, previously inaccessible pathways to functionalized oxanes.

Biocatalysis: Employing enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Future research could explore enzymatic routes for the stereoselective synthesis of chiral derivatives of 4-Ethynyl-4-methoxyoxane.

Novel Metal Catalysis: While traditional noble metal catalysts are effective, research into catalysts based on more abundant and less toxic metals like iron, copper, and nickel is a growing trend. Developing such catalysts for the synthesis of ethynyl-substituted oxanes would be a significant step towards greener chemistry.

A comparative look at potential catalytic systems is presented below:

| Catalytic System | Potential Advantages for Oxane Synthesis | Key Research Challenges |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. | Reactor design, optimization of flow parameters. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity patterns. | Catalyst design, substrate scope limitations. |

| Biocatalysis | High stereoselectivity, environmentally benign. | Enzyme stability, limited substrate scope. |

| Earth-Abundant Metal Catalysis | Cost-effective, reduced environmental impact. | Catalyst activity and stability, understanding reaction mechanisms. |

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. The development of advanced spectroscopic techniques for real-time, in situ monitoring will be instrumental in advancing the chemistry of 4-Ethynyl-4-methoxyoxane.

Prospective Spectroscopic Applications:

Process Analytical Technology (PAT): Integrating techniques like Raman and infrared spectroscopy directly into the reaction vessel can provide real-time data on reactant consumption, product formation, and the emergence of any intermediates.

Operando Spectroscopy: This approach allows for the characterization of a catalyst under actual working conditions, providing invaluable insights into its behavior and mechanism.

High-Resolution Nuclear Magnetic Resonance (NMR): Advances in NMR technology, including faster acquisition times and higher sensitivity, will facilitate more detailed mechanistic studies of oxane synthesis.

High-Throughput Screening and Automation in Synthesis and Characterization

To accelerate the discovery of new derivatives of 4-Ethynyl-4-methoxyoxane with desired properties, high-throughput screening (HTS) and automation are indispensable tools. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

Automated synthesis platforms can perform entire chemical syntheses, including reaction setup, purification, and analysis, with minimal human intervention. This not only increases the speed of research but also enhances reproducibility. By combining automated synthesis with HTS, researchers can efficiently explore a vast chemical space to identify molecules with specific biological activities or material properties.

| Technology | Impact on 4-Ethynyl-4-methoxyoxane Research |

| High-Throughput Screening (HTS) | Rapid identification of derivatives with interesting biological or material properties. |

| Automated Synthesis | Accelerated synthesis of compound libraries for screening and optimization. |

| Robotic Platforms | Increased efficiency and reproducibility in experimental workflows. |

Interdisciplinary Research with Materials Science and Chemical Biology

The true potential of 4-Ethynyl-4-methoxyoxane may be realized through collaborations with other scientific disciplines. The unique structural features of this molecule—a rigid ethynyl (B1212043) group and a flexible oxane ring—could be of significant interest in both materials science and chemical biology.

In Materials Science: The ethynyl group can participate in "click" chemistry reactions, making it a valuable building block for the synthesis of polymers, dendrimers, and other functional materials. The oxane moiety can influence properties such as solubility and thermal stability.

In Chemical Biology: The oxane ring is a common motif in many biologically active natural products. Substituted oxanes can serve as probes to study biological processes or as scaffolds for the development of new therapeutic agents.

Application of Artificial Intelligence and Machine Learning for Accelerated Discovery in Oxane Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the field of chemistry. nih.govmagtech.com.cn These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery and development of new molecules and reactions. nih.govacs.org

Potential AI and ML Applications in Oxane Chemistry:

Predictive Modeling: ML models can be trained to predict the properties of new oxane derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. acs.org

Reaction Optimization: AI algorithms can be used to design experiments and optimize reaction conditions, leading to higher yields and fewer side products.

Retrosynthesis Planning: AI-powered tools can assist chemists in designing synthetic routes to complex target molecules, including novel oxane structures.

The synergy between AI and automated synthesis platforms could create a "closed-loop" system where AI designs a molecule, an automated system synthesizes it, and the experimental results are fed back to the AI to refine its models for the next design cycle. This iterative process has the potential to dramatically reduce the time and resources required for chemical discovery. kolabshop.com

Q & A

What are the established synthetic routes for preparing 4-Ethynyl-4-methoxyoxane, and what key reaction parameters influence yield?

Basic Research Question

The synthesis of 4-Ethynyl-4-methoxyoxane typically involves functionalization of oxane precursors. A common approach is the Sonogashira coupling, where a halogenated oxane derivative reacts with an ethynyl group under palladium catalysis. Key parameters include:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are often used for alkyne coupling .

- Solvent polarity : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency.

- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.

- Protecting groups : Methoxy groups may require protection (e.g., using trimethylsilyl ethers) to prevent undesired side reactions during synthesis .

Which spectroscopic methods are most effective for characterizing 4-Ethynyl-4-methoxyoxane, and what spectral markers should researchers prioritize?

Basic Research Question

Characterization relies on a combination of techniques:

What are the critical safety protocols when handling 4-Ethynyl-4-methoxyoxane in laboratory settings?

Basic Research Question

Safety measures should align with those for structurally similar methoxy/alkyne compounds:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Waste disposal : Segregate chemical waste in labeled containers for professional treatment .

- Emergency response : Immediate rinsing with water for spills on skin/eyes and medical consultation for ingestion .

How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of 4-Ethynyl-4-methoxyoxane?

Advanced Research Question

Byproduct mitigation strategies include:

- Solvent screening : Test solvents (e.g., DMF vs. THF) to reduce competing hydrolysis or polymerization.

- Catalyst loading : Optimize Pd/Cu ratios to balance cost and efficiency (e.g., 5 mol% Pd for high-yield coupling) .

- Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to shorten reaction times and limit decomposition .

- In-line monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates early .

What methodologies are recommended for resolving contradictions in experimental data (e.g., spectral vs. computational results) for 4-Ethynyl-4-methoxyoxane?

Advanced Research Question

Addressing data discrepancies involves: